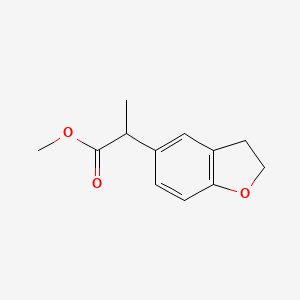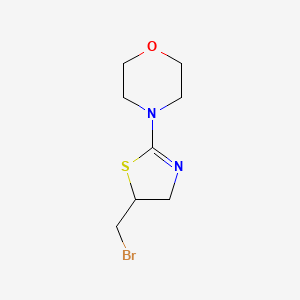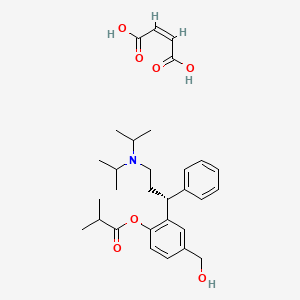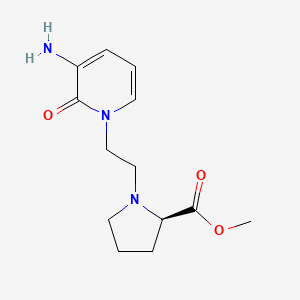
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate is a synthetic organic compound that features a pyridine ring substituted with an amino group and a proline derivative. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivative: Starting from a suitable pyridine precursor, the amino group can be introduced via nitration followed by reduction.
Coupling with Proline Derivative: The pyridine derivative can then be coupled with a proline derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methylation: The final step involves methylation of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the oxo group on the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur on the pyridine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The pyridine ring and amino group might play crucial roles in binding to the target, while the proline derivative could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate: The L-isomer of the compound.
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-glycinate: A similar compound with glycine instead of proline.
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-alaninate: A similar compound with alanine instead of proline.
Uniqueness
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate is unique due to the specific combination of the pyridine ring, amino group, and D-proline derivative. This unique structure could result in distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl (2R)-1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-19-13(18)11-5-3-6-15(11)8-9-16-7-2-4-10(14)12(16)17/h2,4,7,11H,3,5-6,8-9,14H2,1H3/t11-/m1/s1 |
InChI Key |
SDTXDKKWPFAVJE-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1CCN2C=CC=C(C2=O)N |
Canonical SMILES |
COC(=O)C1CCCN1CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


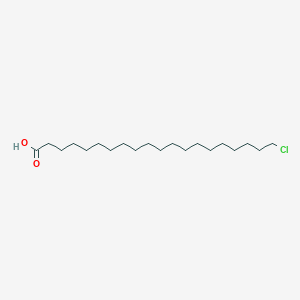
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)

![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
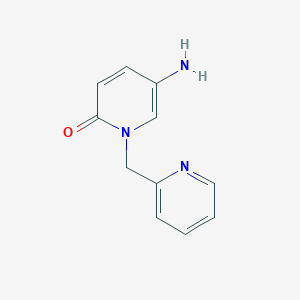
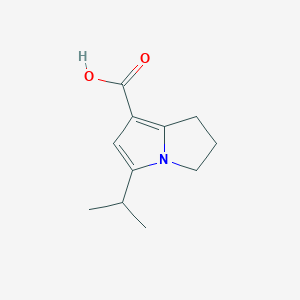

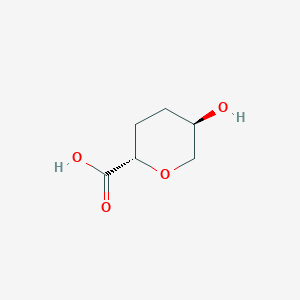
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
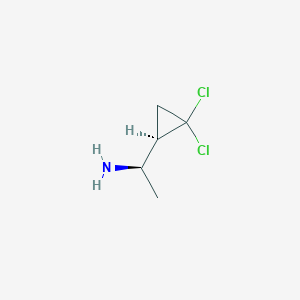
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
